molecular formula C12H22N2O4 B1390495 5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester CAS No. 903094-67-7

5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester

Cat. No. B1390495
M. Wt: 258.31 g/mol
InChI Key: NFLXTMHXWFFYGU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. It includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and a tert-butoxycarbonyl group, which is a common protecting group in organic synthesis .

Scientific Research Applications

Specific Scientific Field

Organic Synthesis

2. Comprehensive and Detailed Summary of the Application The compound “5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester” is used in the synthesis of dipeptides. Dipeptides are a type of peptide that consists of two amino acids. The synthesis of dipeptides is an important process in biochemistry and pharmaceutical research, as dipeptides can have various biological activities and can serve as building blocks for proteins .

3. Detailed Description of the Methods of Application or Experimental Procedures The compound is used in the preparation of a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These Boc-AAILs are then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

4. Thorough Summary of the Results or Outcomes Obtained The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

1. Reactant for Synthesis of Various Compounds The compound is used as a reactant for the synthesis of various types of compounds . These include:

  • Chemicals in the Iboga-alkaloid family : Iboga alkaloids are naturally occurring compounds that have been used in traditional medicine and have potential therapeutic applications in the treatment of addiction and other disorders .

Organic Chemical Synthesis Intermediate

The compound “5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester” is used as an organic chemical synthesis intermediate . It is used in the preparation of 4- (6-Amino-3-pyridyl)-1-Boc-piperazine .

  • Chemicals in the Iboga-alkaloid family : Iboga alkaloids are naturally occurring compounds that have been used in traditional medicine and have potential therapeutic applications in the treatment of addiction and other disorders .

Safety And Hazards

While specific safety data for this compound was not found, it’s generally important to handle all chemicals with care. This includes wearing appropriate personal protective equipment, working in a well-ventilated area, and following all relevant safety protocols .

properties

IUPAC Name

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-9-5-8(6-13-7-9)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLXTMHXWFFYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester
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5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester
Reactant of Route 3
5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester
Reactant of Route 4
5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester
Reactant of Route 5
5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester
Reactant of Route 6
5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester

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